N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
CAS No.: 939222-80-7
Cat. No.: VC6345503
Molecular Formula: C19H23N3O5
Molecular Weight: 373.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939222-80-7 |
|---|---|
| Molecular Formula | C19H23N3O5 |
| Molecular Weight | 373.409 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
| Standard InChI | InChI=1S/C19H23N3O5/c1-12-4-2-3-7-19(12)17(24)22(18(25)21-19)11-16(23)20-13-5-6-14-15(10-13)27-9-8-26-14/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,20,23)(H,21,25) |
| Standard InChI Key | NSLGVXTUSXWZRD-UHFFFAOYSA-N |
| SMILES | CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features two distinct pharmacophores:
-
Benzodioxane moiety: A 2,3-dihydro-1,4-benzodioxin group substituted at the 6-position with an acetamide linkage.
-
Diazaspirodecane system: A spirocyclic hydantoin derivative with a 6-methyl substituent at the 2,4-dioxo position.
The spirocyclic system introduces conformational rigidity, which may enhance binding affinity to biological targets.
Physicochemical Characterization
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.409 g/mol |
| CAS Registry Number | 939222-80-7 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
The compound’s logP (calculated) is estimated at 1.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Manufacturing
Industrial-Scale Considerations
Key challenges include:
-
Purification: High-performance liquid chromatography (HPLC) is required to isolate the product due to structural complexity.
-
Yield Optimization: Microwave-assisted synthesis may reduce reaction times and improve yields compared to conventional heating.
*Hypothetical values based on structural similarity .
Future Research Directions
In Vitro and In Vivo Studies
-
Enzyme Assays: Prioritize kinetic studies to determine values for α-glucosidase and AChE.
-
Neuroprotection Models: Evaluate cognitive outcomes in transgenic Alzheimer’s mice.
Structural Modifications
-
Bioisosteric Replacement: Substitute the methyl group on the spirodecane ring with fluorine to enhance metabolic stability.
-
Prodrug Development: Esterify the acetamide to improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume